molecular formula C5H10O4 B036628 2,3-Dihydroxypropyl acetate CAS No. 26446-35-5

2,3-Dihydroxypropyl acetate

Cat. No. B036628
CAS RN: 26446-35-5
M. Wt: 134.13 g/mol
InChI Key: KMZHZAAOEWVPSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2,3-Dihydroxypropyl acetate has been explored through various methods. One approach involves the use of new ionic liquids such as 3-hydroxypropanaminium acetate (HPAA) as efficient and recoverable catalysts in the synthesis of chromene derivatives (H. Shaterian & A. Oveisi, 2011). Another method describes the synthesis of 2(R),3-dihydroxypropyl and 2(R),3(R)-dihydroxybutyl beta-D-fructopyranosides employing Sharpless-type catalytic asymmetric dihydroxylation procedures (F. Sung’hwa et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of compounds related to 2,3-Dihydroxypropyl acetate reveals detailed structural characteristics. For example, the novel compound 2-oxo-1,2-dihydropyridine-1-acetic acid was characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction (Zhao Jing-gui, 2005).

Chemical Reactions and Properties

Chemical reactions involving 2,3-Dihydroxypropyl acetate derivatives highlight the compound's versatility. The acetylation of alcohols, phenols, and amines with acetic anhydride using La(NO3)3·6H2O as a catalyst under solvent-free conditions is one such reaction (T. S. Reddy et al., 2006). Additionally, the formation of hydroxyacetone, methyl acetate, and 3-hydroxypropanal along with their enol tautomers has been studied in mixed ices, providing insights into potential interstellar synthesis pathways (Jia Wang et al., 2022).

Physical Properties Analysis

The physical properties of 2,3-Dihydroxypropyl acetate and its derivatives are crucial for their application in various fields. The regioselective ring opening reaction of epichlorohydrin with acetic acid to synthesize 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support is an example of tailoring physical properties for specific applications (G. Yadav & Prasad S. Surve, 2013).

Chemical Properties Analysis

Investigations into the chemical properties of 2,3-Dihydroxypropyl acetate derivatives reveal their potential utility in various chemical syntheses. For instance, the synthesis and characterization of 2,3-dihydroxypropylcellulose (DHPC) from 3-chloro-1,2-propanediol with alkali cellulose highlight the chemical versatility and applicability of such derivatives in producing water-soluble materials (Y. Zhang et al., 1988).

Scientific Research Applications

  • Catalysis in Synthesis : A new ionic liquid, 3-hydroxypropanaminium acetate (HPAA), was found to efficiently catalyze the synthesis of certain derivatives, offering a green approach in chemical synthesis (Shaterian & Oveisi, 2011).

  • Biodegradable Plastics : Research on 2,3-dihydroxypropyl methacrylate-based 1,3-dioxolanes with perfume and herbicide aldehyde residues has shown promising hydrolysis rates, suggesting potential applications in biodegradable plastics (Kamogawa et al., 1981).

  • Antiviral Activity : (S)-9-(2,3-Dihydroxypropyl)adenine has demonstrated broad-spectrum antiviral activity against various DNA and RNA viruses, presenting a potential in antiviral drug development (De Clercq et al., 1978).

  • Chemical Production : Research involving the ring opening of epichlorohydrin with acetic acid to produce 3-chloro-2-hydroxypropyl acetate shows the compound's potential in chemical production processes (Yadav & Surve, 2013).

  • Microbial Processes : In microbial engineering, acetate can be converted into acetoin and 2,3-butanediol in Escherichia coli, suggesting a platform for fuel and chemical production (Novak et al., 2020).

  • Metabolism Studies : Studies on the metabolism of 3-halopropan-1,2-diols in rats and mice involve conjugation with glutathione and production of urinary metabolites, contributing to our understanding of metabolism and toxicology (Jones Ar, 1975).

  • Enzymatic Processes : Engineered Escherichia coli has been used to convert acetate to 3-hydroxypropionic acid, showing its utility as a carbon source for microbial processes (Lee et al., 2018).

  • Electroenzymatic Processes : The development of a (S)-selective alcohol dehydrogenase for the enantioselective production of (R)-acetoin from meso-2,3-butanediol highlights potential applications in electroenzymatic processes (Kochius et al., 2014).

  • Refrigeration Technology : Dysprosium acetate tetrahydrate has been demonstrated to efficiently cool below liquid-helium temperature, offering potential applications in compact refrigerators (Lorusso et al., 2016).

  • Forensic Applications : The presence of isopropyl alcohol (IPA) and acetone in various substrates is important in forensic investigations, especially in cases of ketosis (Palmiere et al., 2012).

Future Directions

While specific future directions for 2,3-Dihydroxypropyl acetate are not mentioned in the sources, its antimicrobial properties suggest potential applications in the treatment of infectious diseases .

properties

IUPAC Name

2,3-dihydroxypropyl acetate
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InChI

InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3
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InChI Key

KMZHZAAOEWVPSE-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC(CO)O
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Molecular Formula

C5H10O4
Record name ACETIN
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DSSTOX Substance ID

DTXSID4041579
Record name Glycerol 1-monoacetate
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Molecular Weight

134.13 g/mol
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Physical Description

Acetin is a clear colorless to pale yellow viscous liquid with a characteristic odor. (NTP, 1992), Colorless liquid; Very hygroscopic; Commercial product is pale yellow liquid; [Merck Index] Slightly viscous liquid; [MSDSonline]
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Boiling Point

316 °F at 16.5 mmHg (NTP, 1992), 129-131 °C @ 3 MM HG
Record name ACETIN
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Flash Point

greater than 201.2 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, SLIGHTLY IN ETHER; INSOL IN BENZENE
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Density

1.206 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.206 @ 20 °C/4 °C
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Vapor Pressure

3 mmHg at 266 °F (NTP, 1992), 0.00392 [mmHg], 3 MM HG @ 130 °C
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Impurities

OFTEN CONTAMINATED WITH GLYCERIN.
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Product Name

2,3-Dihydroxypropyl acetate

Color/Form

COLORLESS LIQUID; COMMERCIAL PRODUCT IS PALE YELLOW, Thick liquid

CAS RN

26446-35-5, 106-61-6, 1335-58-6
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Melting Point

FP: -78 °C
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Synthesis routes and methods

Procedure details

Acetoglyceride fat mixtures are prepared using the interesterification procedure of Example 1, except that the interesterification mixture contains hydrogenated canola with both tripropionin (1.25 moles, 2.25 moles and 6 moles per mole hydrogenated canola) and triacetin (in the same proportions), the reaction temperature is 120° to 125° C., and 0.2 to 0.5% sodium methoxide is employed. Though reactions are run for about 5 to 30 minutes, most are complete in less than 10 minutes. The samples are steam deodorized after interesterification as set out in Example 1.
Quantity
1.25 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
73
Citations
SS Yang, C Ming-Jen, C Hing-Yuen… - Records of Natural …, 2017 - search.proquest.com
Eight benzenoids including three new phenols, piniphenols A–C (1–3), along with five known compounds, 4-vinylphenol (4) and 4-hydroxybenzaldehyde (5), 2-methoxy-2-(4'-…
Number of citations: 5 search.proquest.com
AL Islas-Garduño, O Romero-Cerecero… - Plants, 2023 - mdpi.com
Obesity is characterized by an excessive and abnormal accumulation of fat. According to the 2022 National Health and Nutrition Survey, in Mexico, the prevalence of overweight and …
Number of citations: 0 www.mdpi.com
SS Yang, HY Chan, SY Hsieh, GF Yuan… - Planta …, 2016 - thieme-connect.com
A fungus, Porodaedalea pini (Brot.) Murrill (Phellinus pini)(Hymenochaetaceae), which causes tree diseases commonly known as “red ring rot” or “white speck”, is an important forest …
Number of citations: 0 www.thieme-connect.com
DL Roman, V Ostafe, A Isvoran - Marine Drugs, 2021 - mdpi.com
It is widely rec ognized that chitin and chitosan are potential sources of bioactive materials and that their oligosaccharides reveal various biological activities (including antimicrobial) …
Number of citations: 6 www.mdpi.com
JF Mata‐Segreda - Journal of physical organic chemistry, 2004 - Wiley Online Library
The average value of the enthalpies of activation for the acid‐catalyzed hydrolyses of ethyl 2‐hydroxypropanoate and five acetate esters with hydrogen bonding capability is 57±7 kJ …
Number of citations: 3 onlinelibrary.wiley.com
A Isha, NA Yusof, K Shaari, R Osman… - Arabian Journal of …, 2020 - Elsevier
An approach to metabolomics profiling of non-infected and Ganoderma boninense (G. boninsense) infected oil palm roots crude extracts that utilize gas chromatography-mass …
Number of citations: 12 www.sciencedirect.com
CS Lee, MK Aroua, W Daud, P Cognet, YP Lucchese… - 2015 - eprints.um.edu.my
In this study, electrochemical valorization of glycerol was conductedin a two-compartmentelectrolysis cell. This novel method consisted of two steps; glycerol was first treated by …
Number of citations: 2 eprints.um.edu.my
CX You, SS Guo, WJ Zhang, ZF Geng, JY Liang, N Lei… - Molecules, 2017 - mdpi.com
Sixteen compounds were isolated from the leaves and stems of Murraya tetramera Huang. Based on the NMR and MS spectral results, the structures were determined. It was confirmed …
Number of citations: 12 www.mdpi.com
M Friedrich, AI Savchenko, A Wächtler… - European Journal of …, 2003 - Wiley Online Library
5‐Methylene‐2‐oxo[1,3,2]dioxathiane (2) was obtained in 91% yield from 2‐methylenepropane‐1,3‐diol (1) and thionyl chloride. The cyclic sulfite 2 reacts with a variety of nucleophiles …
M Sivakumar, D Chamundeeswari - International Journal of …, 2016 - academia.edu
Glycosmis pentaphylla is one of the medicinally important plants belonging to the family Rutaceae, commonly Nnown as “Anam or Panal” in Tamil. Traditionally, leaves are useful in …
Number of citations: 5 www.academia.edu

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